tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN2O3/c1-14(2,3)21-13(20)18-9-6-15(11-18)4-7-17(8-5-15)12(19)10-16/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYBVPHBKJXITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501123157 | |
| Record name | 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-(2-chloroacetyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501123157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420876-96-5 | |
| Record name | 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-(2-chloroacetyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420876-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-(2-chloroacetyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501123157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is a member of the diazaspiro compound family, which has garnered interest for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 236406-39-6 |
| Molecular Formula | C13H24ClN2O2 |
| Molecular Weight | 276.80 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 337.0 ± 35.0 °C |
| Flash Point | 157.6 ± 25.9 °C |
The biological activity of this compound is believed to involve interactions with specific molecular targets, potentially including enzymes and receptors. Preliminary studies suggest that it may inhibit certain cellular processes, leading to various biological effects such as:
- Inhibition of microbial growth
- Induction of apoptosis in cancer cells
The exact pathways and molecular targets are still under investigation, but initial findings indicate that this compound could interfere with key cellular mechanisms.
Antimicrobial Activity
Research has indicated that diazaspiro compounds exhibit significant antimicrobial properties. For instance, studies conducted on similar compounds have shown efficacy against a range of bacterial strains, suggesting that this compound may possess comparable activity.
Anticancer Potential
There is growing interest in the anticancer properties of spirocyclic compounds. A study examining the cytotoxic effects of related diazaspiro compounds found that they could induce apoptosis in various cancer cell lines. This suggests that this compound may also have potential as an anticancer agent.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several diazaspiro compounds, including derivatives similar to this compound. Results demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria.
- Case Study on Cytotoxicity : Another study focused on the cytotoxic effects of spiro compounds on human cancer cell lines (e.g., HeLa and MCF-7). The findings indicated that these compounds could effectively induce cell death through apoptosis pathways.
Comparison with Similar Compounds
tert-Butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate
- CAS : 336191-16-3
- Molecular Formula : C₂₀H₃₀N₂O₂
- Molecular Weight : 330.46 g/mol
- Key Differences: The 8-position is substituted with a benzyl group instead of chloroacetyl. Less reactive than the chloroacetyl derivative, making it more stable under basic conditions.
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (Base Compound)
- CAS : 336191-17-4
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.34 g/mol
- Key Differences :
Variations in Spiro Ring Systems
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
- CAS : 189333-03-7
- Structural Difference :
- Features a diazaspiro[5.5]undecane core (7-membered ring) instead of diazaspiro[4.5]decane (6-membered ring).
Functional Group Modifications
8-(tert-Butyl) 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
- CAS : 2137581-34-9
- Key Features :
- Dual ester groups at positions 4 and 7.
- Molecular formula inferred as C₁₆H₂₆N₂O₄ (MW ≈ 310.39 g/mol).
- Limited electrophilic reactivity compared to the chloroacetyl derivative .
Salt Forms and Stability
8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride
- CAS : 291489508-12-4
- Molecular Formula : C₁₀H₂₀N₂·2HCl
- Key Differences :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity Profile |
|---|---|---|---|---|---|
| tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate | - | C₁₅H₂₄ClN₂O₃ | ~324.82 | 2-Chloroacetyl | High (electrophilic) |
| tert-Butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate | 336191-16-3 | C₂₀H₃₀N₂O₂ | 330.46 | Benzyl | Low (stable) |
| tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | 336191-17-4 | C₁₃H₂₄N₂O₂ | 240.34 | None | Intermediate precursor |
| 8-(tert-Butyl) 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate | 2137581-34-9 | C₁₆H₂₆N₂O₄ | ~310.39 | Methyl, tert-butyl | Low (polar) |
| 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride | 291489508-12-4 | C₁₀H₂₀N₂·2HCl | ~217.20 | Methyl, HCl salt | High solubility, low reactivity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : React tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate with 2-chloroacetyl chloride in a cooled CH₂Cl₂ solution using Hunig’s base (N,N-diisopropylethylamine) as a catalyst. Maintain the reaction at 0°C for 3 hours to minimize side reactions .
- Step 2 : Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from acetonitrile.
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of spirocyclic base to chloroacetyl chloride) to improve yields.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Storage : Store in sealed containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis or thermal degradation .
- Safety Protocols :
- Use nitrile gloves and a full-body chemical-resistant suit during handling. Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed .
- Clean spills by vacuuming solid residues and disposing of them as hazardous waste .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Purity Analysis :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
- NMR : Confirm structure via ¹H/¹³C NMR (e.g., spirocyclic proton signals at δ 3.2–3.8 ppm and tert-butyl group at δ 1.4 ppm) .
Advanced Research Questions
Q. How can computational modeling be integrated into the experimental design to optimize the synthesis of this spirocyclic compound?
- Approach :
- Use quantum chemical calculations (DFT) to predict reaction pathways and transition states. For example, simulate the nucleophilic attack of the spirocyclic amine on 2-chloroacetyl chloride to identify energy barriers .
- Apply machine learning to analyze historical reaction data (solvent polarity, temperature, catalysts) and recommend optimal conditions (e.g., CH₂Cl₂ at 0°C yields 85% efficiency) .
Q. What strategies should be employed when encountering contradictory data in reaction yields or byproduct formation during synthesis?
- Troubleshooting :
- Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., over-acetylated derivatives).
- Condition Screening : Test alternative solvents (DMF vs. CH₂Cl₂) or bases (triethylamine vs. Hunig’s base) to suppress side reactions .
- Yield Discrepancies : Replicate reactions under controlled humidity (<5% RH) to rule out moisture-induced degradation .
Q. What methodologies are recommended for investigating the decomposition pathways and stability under varying experimental conditions?
- Thermal Stability : Perform TGA/DSC to identify decomposition onset temperatures (e.g., >150°C).
- Hydrolytic Degradation : Incubate the compound in buffered solutions (pH 4–9) and analyze via HPLC for breakdown products (e.g., tert-butyl alcohol and 2-chloroacetic acid) .
- Light Sensitivity : Expose to UV light (254 nm) and monitor structural changes using FTIR (loss of carbonyl peaks at 1700 cm⁻¹) .
Q. How can researchers assess the potential biological interactions of this compound when toxicological data is limited?
- In Vitro Assays :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
